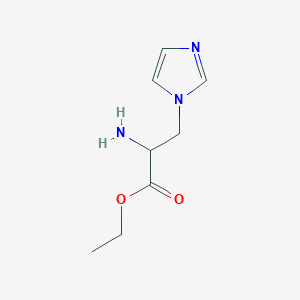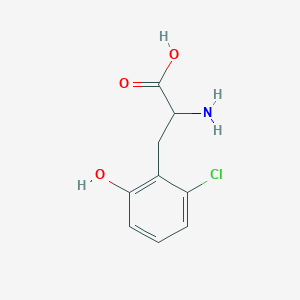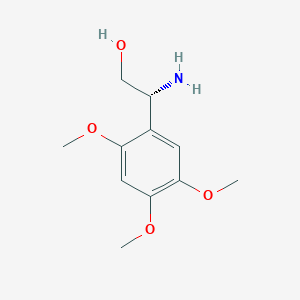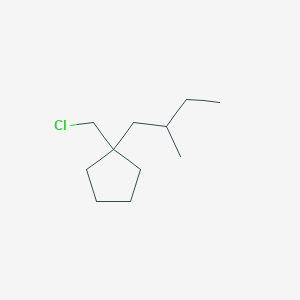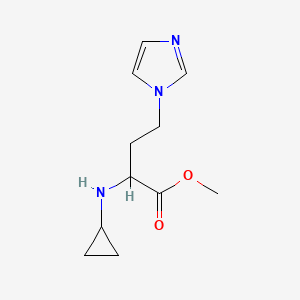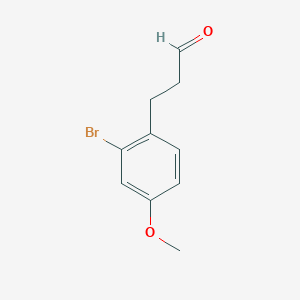
2-(Aminomethyl)-1-cyclohexylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-1-cyclohexylbutan-1-ol is an organic compound that features both an amine and an alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclohexylbutan-1-ol can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminomethylbutanol. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Raney nickel or platinum may be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions
2-(Aminomethyl)-1-cyclohexylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Cyclohexylbutanone, cyclohexylbutanoic acid
Reduction: Cyclohexylbutylamine
Substitution: N-acyl derivatives, N-sulfonyl derivatives
科学研究应用
2-(Aminomethyl)-1-cyclohexylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Aminomethyl)-1-cyclohexylbutan-1-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a cyclohexyl group.
2-(Aminomethyl)indole: Contains an indole ring, offering different electronic properties and reactivity.
2-(Aminomethyl)oxazoline: Features an oxazoline ring, which can impact its chemical behavior and applications.
Uniqueness
2-(Aminomethyl)-1-cyclohexylbutan-1-ol is unique due to its combination of a cyclohexyl ring and a butanol chain, providing distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
2-(aminomethyl)-1-cyclohexylbutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h9-11,13H,2-8,12H2,1H3 |
InChI 键 |
NSSFTSZHYUICMA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C(C1CCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
